3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hexahydrochromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting with the preparation of the core chromen structure. One common method involves the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes cyclization and subsequent hydroxylation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and selective hydroxylation are often employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. It may also interact with enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
Quercetin: A flavonoid with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
Uniqueness
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl groups and hexahydrochromen ring sets it apart from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1,4-5,7,9-10,14,16-18H,2-3,6H2 |
InChI Key |
CUYZPDHBUWQZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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